molecular formula C21H26FN3O B2434403 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 1049369-11-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2434403
CAS RN: 1049369-11-0
M. Wt: 355.457
InChI Key: HOAZTAAOVNZEDZ-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group could potentially contribute to its biological activity .

Scientific Research Applications

Neuropharmacology and Psychiatric Disorders

The piperazine moiety in this compound plays a crucial role in neuropharmacology. Researchers have explored its potential as a scaffold for developing drugs targeting central nervous system disorders. Some notable applications include:

PET Imaging Agents

Positron emission tomography (PET) imaging relies on radiolabeled compounds to visualize specific biological processes. Researchers have developed fluorophenylpiperazines as PET imaging agents. These compounds, including analogs of our focus compound, allow non-invasive visualization of specific receptors or enzymes in vivo. For instance:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and the conditions under which it’s used or handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential uses .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-3-4-18(15-17(16)2)21(26)23-9-10-24-11-13-25(14-12-24)20-7-5-19(22)6-8-20/h3-8,15H,9-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAZTAAOVNZEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide

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